FIROIN FROM RHODATHERMUS MARINUS*

Description

The Significance of Rhodothermus marinus as a Source for Specialized Metabolites

Among the cohort of extremophiles, the bacterium Rhodothermus marinus has emerged as a significant subject of study. nih.gov It is a thermohalophilic organism, meaning it flourishes in conditions of both high temperature and high salt concentration, making it a producer of uniquely stable biomolecules. nih.govresearchgate.net

Rhodothermus marinus is a Gram-negative, rod-shaped bacterium that was first isolated from submarine alkaline hot springs in Iceland. e-century.usnih.gov These geothermal habitats are characterized by fluctuating environmental conditions, which has likely driven the evolution of the bacterium's unique physiology. nih.gov It grows optimally at 65°C and requires the presence of salt, with ideal growth occurring at approximately 2% (w/v) NaCl. e-century.usresearchgate.net Taxonomically, it is the only validly described species in its genus and is not closely related to other well-known thermophiles. nih.gov

Microorganisms that live in extreme environments, such as thermophiles and halophiles, are considered valuable bio-factories for compounds with outstanding biotechnological potential. nih.gov Their biomolecules, including enzymes and metabolites, are inherently stable and functional under conditions that would denature or inhibit counterparts from non-extremophilic organisms. lu.sesigmaaldrich.com This stability is highly desirable for industrial processes, which often involve high temperatures or salt concentrations. researchgate.netasm.org Consequently, extremophiles like R. marinus are targeted for the discovery of novel enzymes, antibiotics, and other bioactive compounds for use in medicine, agriculture, and biorefineries. nih.govresearchgate.netnih.gov

Overview of Secondary Metabolite Production in Rhodothermus marinus

Rhodothermus marinus has anabolic pathways capable of producing a variety of biotechnologically interesting compounds. nih.gov Its metabolic products include thermostable enzymes, carotenoids, exopolysaccharides, and compatible solutes. nih.gove-century.us A notable secondary metabolite from this organism is Firoin, an extremolyte that has been commercialized for its unique properties. researchgate.net

Detailed research has identified the primary compatible solutes in R. marinus as mannosylglycerates. nih.gov These small organic molecules accumulate in the cytoplasm to protect the cell from osmotic stress. nih.gov The bacterium produces both the α- and β-anomers of 2-O-mannosylglycerate, and the ratio between them changes in response to the salinity of the environment. nih.gov At lower salt concentrations (2.0% to 4.0% NaCl), the β-anomer is the predominant solute, while the α-anomer becomes dominant at higher salinities. nih.gov

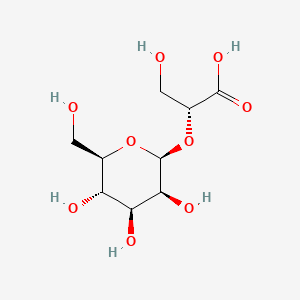

The chemical compound known as Firoin is (2R)-3-Hydroxy-2-(β-D-mannopyranosyloxy)propanoic acid, which corresponds to the structure of 2-O-β-mannosylglycerate. This extremolyte is of particular interest due to its potential application in the development of new formulations to enhance the stability of viral vectors used in gene therapy. Other metabolites identified in R. marinus include carotenoids such as Salinixanthin, which gives the bacterium its reddish color, and a unique ferredoxin protein. e-century.us

| Compound Class | Specific Compound(s) | Function/Significance |

|---|---|---|

| Compatible Solutes (Extremolytes) | Firoin (2-O-β-mannosylglycerate), 2-O-α-mannosylglycerate | Osmoprotection, protein stabilization |

| Carotenoids | Salinixanthin | Pigmentation, antioxidant activity |

| Exopolysaccharides (EPS) | Complex polymers of xylose, arabinose, glucose, mannose | Biofilm formation, surface attachment |

| Proteins | Ferredoxin | Electron transport |

Current Landscape of Research on Novel Microbial Natural Products

The discovery of novel natural products from microbes is an ever-evolving field. nih.gov While traditional screening of soil bacteria has been incredibly fruitful, yielding antibiotics like streptomycin (B1217042) and anticancer agents like doxorubicin, this approach has faced challenges with high rates of rediscovery. nih.gov Modern research now integrates advanced techniques such as genome mining and metabolic engineering. These approaches allow scientists to uncover the genetic potential of microorganisms to produce secondary metabolites by identifying silent or cryptic biosynthetic gene clusters. By exploring unique and extreme environments, researchers aim to find bacteria and fungi that synthesize new compounds with diverse therapeutic activities, offering promising solutions to major health problems like antibiotic resistance. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-hydroxy-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXCFDOPXBPUJC-MTXRGOKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](CO)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746750 | |

| Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164324-35-0 | |

| Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Isolation Methodologies for Firoin

Strain Selection and Cultivation Strategies for Enhanced Metabolite Production

The production of Firoin is a direct outcome of the metabolic activity of Rhodothermus marinus. Therefore, optimizing the growth conditions for this bacterium is paramount to maximizing the yield of this valuable compound.

The synthesis of Firoin by Rhodothermus marinus is significantly influenced by the composition of the culture medium and the fermentation parameters. Research has demonstrated that the concentration of Firoin within the cells increases in response to both heat and osmotic stress. nih.gov

Specifically, the intracellular concentration of 2-O-β-mannosylglycerate, the chemical name for Firoin, shows a sharp increase with rising salinity of the growth medium. asm.org For instance, a 6.5-fold increase in the concentration of this solute was observed when the salt concentration in the external medium was raised from 2.0% to 6.0%. asm.org This indicates that cultivating R. marinus in media with supraoptimal salinities is a key strategy for enhancing Firoin production. google.com

Various culture media have been explored for the growth of R. marinus, including Lysogeny Broth (LB) and Marine Broth (MB), often supplemented with a carbon source like maltose (B56501) or glucose. nih.govnih.gov While studies have focused on optimizing media for biomass or other metabolites like exopolysaccharides and carotenoids, the principle of inducing stress to enhance Firoin production remains a guiding factor. nih.govnih.gov For example, a study optimizing for other metabolites found that LB supplemented with maltose resulted in higher cell density compared to MB with the same supplement. nih.gov The final pH of the culture is also a critical parameter, with a typical value around 7.2. asm.org

Table 1: Cultivation Parameters for Rhodothermus marinus

| Parameter | Condition | Rationale for Firoin Production |

| Strain | Rhodothermus marinus | Natural producer of Firoin. |

| Temperature | Supraoptimal | Induces heat stress, enhancing Firoin synthesis. google.com |

| Salinity | High (e.g., 3.0% - 6.0% NaCl) | Induces osmotic stress, significantly increasing Firoin concentration. asm.org |

| Culture Media | Complex media (e.g., LB, MB) | Provides necessary nutrients for bacterial growth. nih.gov |

| Carbon Source | Maltose, Glucose | Supports metabolic activity. nih.govnih.gov |

| pH | ~7.2 | Maintained for optimal growth. asm.org |

For larger-scale production of Firoin, bioreactor cultivation is essential. Various cultivation techniques, including batch, fed-batch, and sequential batch cultivation with cell recycling, have been evaluated for Rhodothermus marinus. nih.gov Sequential batch cultivation, for instance, has been shown to significantly increase cell density compared to simple batch cultivation. nih.govlu.se Achieving high cell densities is a crucial prerequisite for obtaining substantial quantities of intracellular metabolites like Firoin. lu.se

The principles of process design and medium selection established for other metabolites of R. marinus are applicable to Firoin production. nih.gov Upscaling from shake flasks to laboratory-scale bioreactors allows for better control over critical parameters such as pH, aeration, and nutrient feeding, which are essential for maintaining a productive and high-density culture. lu.se

Advanced Extraction Techniques for Complex Microbial Metabolomes

Once a sufficient biomass of Rhodothermus marinus rich in Firoin has been cultivated, the next critical step is the efficient extraction of the intracellular solutes. A widely used and effective method is ethanolic extraction. asm.org

The process typically involves harvesting the cells by centrifugation and then subjecting the cell pellet to an ethanol/chloroform extraction. google.com This method effectively disrupts the cell membranes and allows the soluble intracellular components, including Firoin, to be released into the solvent. The efficiency of the extraction can be monitored by analyzing the residual cell pellet for any remaining organic solutes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. asm.org

Chromatographic and Spectroscopic Approaches in Natural Product Isolation

Following extraction, the crude extract contains a mixture of various compounds. The purification of Firoin from this complex mixture is achieved through chromatographic techniques. Anion-exchange chromatography has proven to be a highly effective method for this purpose. asm.orggoogle.com

A common procedure involves a two-step anion-exchange chromatography process. The ethanol-soluble extract is first applied to a quaternary aminoethyl (QAE) Sephadex A-25 column. The column is then eluted with a gradient of a salt solution, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. asm.orggoogle.com The fractions containing carbohydrates are collected and pooled. These pooled fractions are then subjected to a second, similar anion-exchange column, but eluted with a shallower gradient of the same buffer to achieve a higher degree of purification. asm.org

The purity of the fractions at each stage of the purification process is typically assessed using spectroscopic methods. Thin-layer chromatography (TLC) can be used for a rapid analysis of the fractions to detect the presence of Firoin and other carbohydrates. unl.pt For a more detailed analysis and to confirm the structure and purity of the final product, ¹H-NMR spectroscopy is employed. google.com By comparing the proton spectrum of the initial extract with that of the purified fractions, the degree of purification can be accurately evaluated. google.com

Biosynthetic Pathway Elucidation of Firoin from Rhodothermus Marinus

Genomic Mining for Putative Biosynthetic Gene Clusters (BGCs) Associated with Firoin

The identification of genes responsible for the synthesis of natural products like Firoin begins with the exploration of the organism's genome for biosynthetic gene clusters (BGCs). These are physically clustered groups of genes that collectively encode the proteins required for the synthesis of a specific secondary metabolite.

While specific studies detailing the application of bioinformatics tools like antiSMASH, PRISM, or RODEO for the exclusive identification of the Firoin BGC in Rhodothermus marinus are not extensively documented, the general approach for BGC discovery in this and related bacteria is well-established. nii.ac.jpfrontiersin.orgmdpi.comcore.ac.uk The complete genome sequencing of Rhodothermus marinus has enabled in-silico analyses to pinpoint genes involved in various metabolic pathways, including those for compatible solutes. nih.govnih.gov

The process typically involves:

Genome Annotation: Identifying open reading frames (ORFs) and predicting the functions of the encoded proteins based on homology to known enzymes.

BGC Prediction: Utilizing software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for clusters of genes commonly associated with secondary metabolite biosynthesis. These tools recognize key enzyme-encoding genes, such as those for synthases, transferases, and modifying enzymes, that are characteristic of BGCs. nii.ac.jpfrontiersin.orgmdpi.comcore.ac.uk

Through such genomic analyses, two distinct pathways for mannosylglycerate (B1198315) (Firoin) biosynthesis have been identified in Rhodothermus marinus. nii.ac.jpnih.govnih.gov These pathways are governed by specific sets of genes, which constitute the Firoin BGCs.

Rhodothermus marinus is unique in its possession of two distinct biosynthetic routes for Firoin production, a feature not observed in many other organisms that synthesize this compound. uc.ptpsu.edu Comparative genomics, the study of differences and similarities between the genomes of different organisms, provides valuable insights into the evolution and function of these pathways.

A comparison of the Rhodothermus marinus genome with those of other bacteria that produce mannosylglycerate, often via a single pathway, highlights the genetic novelty of R. marinus. Furthermore, genomic comparisons between different strains of Rhodothermus and related species in the Rhodothermaceae family reveal variations in their metabolic capabilities. nih.gov While specific comparative genomic studies focusing solely on Firoin production in producing versus non-producing strains of R. marinus are not available, the presence of the mgs gene (for the single-step pathway) and the mpgs/mpgp gene cluster (for the two-step pathway) are key differentiating genomic features. nih.govuc.pt

The table below summarizes the key genes identified in the Firoin biosynthetic pathways in Rhodothermus marinus.

| Gene | Encoded Enzyme | Pathway |

| mgs | Mannosylglycerate Synthase | Single-step pathway |

| mpgs | Mannosyl-3-phosphoglycerate Synthase | Two-step pathway |

| mpgp | Mannosyl-3-phosphoglycerate Phosphatase | Two-step pathway |

Transcriptomic and Proteomic Analysis of Firoin Biosynthesis

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide a dynamic view of gene expression and protein abundance, offering insights into how the biosynthesis of Firoin is regulated.

Studies on the response of Rhodothermus marinus to environmental stresses, such as changes in salinity and temperature, have been instrumental in identifying the expressed genes and enzymes of the Firoin pathways. nih.govresearchgate.net It has been demonstrated that the two pathways for Firoin biosynthesis are differentially regulated at the level of gene expression in response to different environmental cues. nih.gov

Heat Stress: Under conditions of elevated temperature, there is a selective enhancement in the expression of the mgs gene, leading to an increased level of the Mannosylglycerate Synthase enzyme. This suggests that the single-step pathway plays a crucial role in the thermoadaptation of Rhodothermus marinus. nih.gov

Osmotic Stress: In response to increased salinity, the expression of the mpgs gene is upregulated, resulting in a higher production of the Mannosyl-3-phosphoglycerate Synthase enzyme. This indicates that the two-step pathway is primarily involved in the osmoadaptation of the bacterium. nih.gov

These findings have been corroborated by measuring the intracellular concentrations of Firoin under these different stress conditions, which correlate with the observed changes in gene and enzyme levels. nih.gov

The differential expression of the Firoin biosynthetic pathways points to the existence of sophisticated regulatory mechanisms. One key regulatory element that has been identified is a C-terminal peptide of the Mannosyl-3-phosphoglycerate Synthase (MPGS) enzyme. nih.gov

This C-terminal extension appears to act as a negative regulator of enzyme activity. Truncation of this peptide has been shown to significantly increase the specific activity of the recombinant MPGS. nih.gov Furthermore, the activity of the full-length enzyme can be enhanced by incubation with cell extracts of R. marinus, an effect that is abolished by protease inhibitors. This suggests that proteolytic processing of the C-terminal peptide may be a mechanism for the short-term control of Firoin synthesis via the two-step pathway. nih.gov

The differential response to heat and osmotic stress also implies the involvement of distinct transcriptional regulators that sense these environmental signals and modulate the expression of the mgs and mpgs genes accordingly. However, the specific transcription factors and their binding sites that govern this regulation are yet to be fully elucidated.

Enzymatic Characterization of Firoin Biosynthetic Enzymes

A thorough understanding of the Firoin biosynthetic pathway requires detailed characterization of the enzymes involved. The key enzymes from both the single-step and two-step pathways in Rhodothermus marinus have been purified and their properties studied.

Mannosylglycerate Synthase (Mgs): This enzyme catalyzes the direct condensation of GDP-mannose and D-glycerate to form mannosylglycerate in a single step. nii.ac.jp

Molecular Mass: The purified enzyme has a molecular mass of approximately 46,125 Da. nii.ac.jp

Substrate Specificity: Mgs exhibits high specificity for its substrates, GDP-mannose and D-glycerate. nii.ac.jp

Structural Insights: The three-dimensional structure of Mgs has been resolved, providing valuable information about its active site and the mechanism of substrate recognition and catalysis. nih.gov

Mannosyl-3-phosphoglycerate Synthase (MPGS): This enzyme initiates the two-step pathway by catalyzing the conversion of GDP-mannose and D-3-phosphoglycerate into mannosyl-3-phosphoglycerate. nih.gov

Regulatory Domain: As mentioned previously, the native enzyme possesses a C-terminal extension that negatively regulates its activity. nih.gov

Comparative Activity: The specific activity of the full-length recombinant MPGS from R. marinus is relatively low compared to homologous enzymes from other organisms, further supporting the role of the C-terminal domain in its regulation. nih.gov

Mannosyl-3-phosphoglycerate Phosphatase (MpgP): This enzyme catalyzes the final step of the two-step pathway, the dephosphorylation of mannosyl-3-phosphoglycerate to yield Firoin. nih.gov While the gene for MpgP from R. marinus has been identified downstream of the mpgs gene, detailed enzymatic characterization of the purified enzyme from this specific organism is less extensively documented than for Mgs and MpgS. However, studies on the homologous enzyme from Thermus thermophilus have revealed it to be a member of the haloacid dehalogenase (HAD) superfamily of hydrolases, providing a model for the function of the R. marinus enzyme. unl.pt

The table below provides a summary of the key characteristics of the Firoin biosynthetic enzymes.

| Enzyme | Abbreviation | Molecular Mass (Da) | Substrates | Product |

| Mannosylglycerate Synthase | Mgs | 46,125 | GDP-mannose, D-glycerate | Mannosylglycerate |

| Mannosyl-3-phosphoglycerate Synthase | MpgS | - | GDP-mannose, D-3-phosphoglycerate | Mannosyl-3-phosphoglycerate |

| Mannosyl-3-phosphoglycerate Phosphatase | MpgP | - | Mannosyl-3-phosphoglycerate | Mannosylglycerate |

Recombinant Expression and Purification of Candidate Enzymes

While the enzyme for the final amidation step of firoin synthesis remains unknown, research has successfully focused on the enzymes responsible for producing its precursor, mannosylglycerate (MG). uni-saarland.de The key enzyme in the most direct pathway to MG is mannosylglycerate synthase (MGS). The gene encoding this enzyme (mgs) has been identified from a Rhodothermus marinus genomic library, cloned, and subsequently overexpressed in a host organism for detailed study. researchgate.netnih.gov

The expression and purification of the recombinant MGS from R. marinus were carried out using Escherichia coli as the expression host. nih.gov The mgs gene was successfully overexpressed, yielding a high quantity of the recombinant enzyme. nih.gov The purification process for the heat-stable MGS was notably straightforward. It involved heating the E. coli cell-free extract, which denatured and precipitated most of the host's native proteins, while the thermostable recombinant MGS remained soluble and active. Further purification steps, such as chromatography, were then used to achieve a homogenous enzyme preparation. researchgate.net The molecular mass of the purified recombinant MGS was determined to be 46,125 Da. nih.gov

Another enzyme system involved in the alternative two-step synthesis of MG, the mannosyl-3-phosphoglycerate synthase (MPGS), has also been recombinantly expressed and studied. nih.gov The gene for MPGS (mpgs) was cloned and expressed in E. coli. Interestingly, the full-length recombinant MPGS showed low specific activity. However, the removal of a C-terminal peptide extension of approximately 30 amino acid residues resulted in a variant with a tenfold increase in specific activity, suggesting a regulatory mechanism for this enzyme. nih.gov

**Table 1: Recombinant Expression of Mannosylglycerate Biosynthesis Enzymes from *R. marinus***

| Enzyme Name | Gene | Expression Host | Purification Highlight |

|---|---|---|---|

| Mannosylglycerate Synthase | mgs | Escherichia coli | Heat treatment of cell-free extract |

| Mannosyl-3-phosphoglycerate Synthase | mpgs | Escherichia coli | C-terminal truncation enhanced activity |

Biochemical Assays for Enzyme Functionality and Substrate Specificity

Biochemical assays were essential to confirm the function and determine the substrate preferences of the recombinantly produced enzymes in the mannosylglycerate pathway. semanticscholar.org For the mannosylglycerate synthase (MGS), assays confirmed its role in catalyzing the direct condensation of a mannosyl donor with an acceptor to form MG. nih.gov

The functionality of MGS was established through in vitro assays that monitored the formation of mannosylglycerate from its substrates. nih.gov The enzyme demonstrated strict specificity for its substrates, utilizing GDP-mannose as the sugar donor and D-glycerate as the acceptor. nih.gov The reaction catalyzed is the transfer of a mannosyl group from GDP-mannose to the D-glycerate, forming the α-1,2-glycosidic bond characteristic of mannosylglycerate. researchgate.net

Kinetic and characterization assays revealed that the MGS from R. marinus is a highly thermostable enzyme, with optimal activity at elevated temperatures, consistent with the organism's thermophilic nature. researchgate.net The enzyme also requires divalent metal ions for its catalytic activity.

Table 2: Biochemical Assay Findings for Recombinant Mannosylglycerate Synthase (MGS)

| Parameter | Finding | Source(s) |

|---|---|---|

| Reaction Catalyzed | GDP-mannose + D-glycerate → Mannosylglycerate + GDP | researchgate.netnih.gov |

| Donor Substrate | GDP-mannose | nih.gov |

| Acceptor Substrate | D-glycerate | nih.gov |

| Cofactor Requirement | Divalent metal ions (e.g., Mg²⁺, Ca²⁺) | |

| Enzyme Classification | Glycosyltransferase (GT-A fold) |

For the alternative two-step pathway, assays showed that mannosyl-3-phosphoglycerate synthase (MPGS) catalyzes the conversion of GDP-mannose and D-3-phosphoglycerate into a phosphorylated intermediate, mannosyl-3-phosphoglycerate. nih.govnih.gov A subsequent phosphatase enzyme, mannosyl-3-phosphoglycerate phosphatase (encoded by the mpgp gene), is then required to dephosphorylate this intermediate to yield mannosylglycerate. nih.gov This two-enzyme system was shown to be activated by the presence of salts like NaCl or KCl, which aligns with its role in osmoadaptation. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Firoin | MGA |

| Mannosyl-glyceramide | MGA |

| Mannosylglycerate | MG |

| Guanosine diphosphate (B83284) mannose | GDP-mannose |

| D-glycerate | |

| Mannosyl-3-phosphoglycerate | MPG |

| D-3-phosphoglycerate | |

| Guanosine diphosphate | GDP |

| Sodium chloride | NaCl |

| Potassium chloride | KCl |

| Magnesium ion | Mg²⁺ |

Structural Analysis and Elucidation Methodologies for Firoin

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the initial stages of structural elucidation for any newly discovered compound. In the case of firoin, HRMS would be employed to ascertain its exact molecular weight with a high degree of precision. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The process involves ionizing the firoin sample and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The high resolution of the instrument allows for the determination of the mass to several decimal places. This experimentally determined mass is then used to calculate the most plausible elemental composition, leading to a definitive molecular formula. For instance, a hypothetical HRMS analysis of firoin might yield a specific m/z value that corresponds to a unique combination of carbon, hydrogen, oxygen, nitrogen, and any other constituent atoms, thereby establishing its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Once the molecular formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for piecing together the atomic connectivity and stereochemistry of the molecule. A suite of NMR experiments is typically conducted to build a complete picture of the firoin structure.

¹H NMR (Proton NMR): This experiment provides information about the different types of hydrogen atoms in the molecule and their immediate electronic environment. The chemical shift of each proton signal indicates its type (e.g., aromatic, aliphatic, attached to a heteroatom), and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments within the firoin molecule. The chemical shifts of the carbon signals help to distinguish between sp³, sp², and sp hybridized carbons, as well as carbons bonded to electronegative atoms.

2D NMR Experiments: To establish the connectivity between atoms, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to build fragments of the molecule by connecting neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule.

By meticulously analyzing the data from these NMR experiments, scientists can piece together the complete covalent structure of firoin.

X-ray Crystallography for Three-Dimensional Structural Confirmation

While NMR spectroscopy provides a detailed picture of the molecular structure in solution, X-ray crystallography offers the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry. This technique requires the successful growth of a high-quality single crystal of firoin.

The process involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the firoin molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal lattice can be determined. The resulting crystal structure provides unambiguous proof of the molecular connectivity and the absolute configuration of all stereocenters, leaving no doubt as to the true structure of firoin.

Computational Chemistry Approaches for Conformational Analysis and Predictive Modeling

Computational chemistry provides a powerful complement to experimental techniques by offering insights into the conformational preferences and electronic properties of firoin. Using the experimentally determined structure as a starting point, various computational methods can be applied.

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the firoin molecule and to predict its NMR chemical shifts. By comparing the predicted NMR parameters with the experimental data, the structural assignment can be further validated.

Molecular Dynamics (MD) Simulations: MD simulations can be performed to explore the conformational landscape of firoin in different environments, such as in solution. These simulations provide a dynamic picture of how the molecule behaves over time, revealing its most stable conformations and the flexibility of different parts of the structure.

These computational approaches not only help to refine and confirm the experimentally determined structure but also provide a deeper understanding of the molecule's physical and chemical properties.

Molecular Mechanism of Action and Biological Activity Studies of Firoin

In Vitro Target Identification Strategies

No in vitro target identification studies for a compound named firoin from Rhodathermus marinus have been documented.

Mechanism-Based Assays to Elucidate Cellular Pathways Modulated by Firoin

There is no information available on mechanism-based assays conducted with firoin.

Enzyme Inhibition and Activation Studies

No studies on the effect of firoin on enzyme inhibition or activation have been found.

Protein-Ligand Interaction Analysis (e.g., affinity purification, surface plasmon resonance)

There are no published analyses of protein-ligand interactions involving firoin.

Cellular Bioactivity Profiling in Model Systems (e.g., microbial cultures, cell lines)

No cellular bioactivity profiles for firoin in any model system are available in the current scientific literature.

Investigation of Firoin's Influence on Cellular Processes and Biomarker Expression

The influence of firoin on cellular processes and biomarker expression has not been investigated.

Phenotypic Screening in Model Organisms (non-human)

There is no record of phenotypic screening of firoin in any non-human model organisms.

Chemoinformatic and Cheminformatic Approaches to Predict Molecular Targets

While the term "Firoin" is used commercially, the scientific literature identifies the corresponding molecule from Rhodothermus marinus as a ferredoxin. As of the latest available research, no specific chemoinformatic or cheminformatic studies have been published to predict the molecular targets of the ferredoxin from Rhodothermus marinus. However, this section will outline the principles and methodologies of such approaches that could be applied to this protein.

Chemoinformatic and cheminformatic approaches are powerful computational techniques used in drug discovery and molecular biology to predict the biological targets of chemical compounds or, in this case, to elucidate the potential interacting partners of a protein like ferredoxin. nih.govnih.gov These in silico methods leverage the vast amount of biological and chemical data to build predictive models, thereby accelerating research and reducing the costs associated with experimental screening. nih.gov

General Methodologies:

The prediction of molecular targets for a protein like the ferredoxin from Rhodothermus marinus would typically involve several computational strategies:

Sequence-Based Methods: These approaches rely on the amino acid sequence of the protein. By comparing the sequence of the Rhodothermus marinus ferredoxin to databases of known proteins and their functions, researchers can infer potential functions and interactions. Homology modeling, a key technique in this category, could be used to build a 3D structure of the ferredoxin if one has not been experimentally determined, which can then be used for further analysis.

Structure-Based Methods: If a high-resolution 3D structure of the ferredoxin is available, molecular docking simulations can be performed. nih.gov This involves computationally screening libraries of small molecules to identify which ones are likely to bind to the protein and at which sites. This can help in identifying potential substrates, inhibitors, or other interacting molecules. The predicted binding affinity and mode can provide insights into the protein's function and potential regulatory mechanisms.

Ligand-Based Methods: In cases where molecules that interact with similar proteins are known, their properties can be used to predict new interactions. This approach is less directly applicable to predicting the targets of the ferredoxin itself but could be used to identify molecules that might interact with its iron-sulfur cluster.

Systems Biology and Network Approaches: These methods consider the broader biological context. By integrating data on gene expression, protein-protein interactions, and metabolic pathways from Rhodothermus marinus, computational models can predict the functional role of the ferredoxin within the organism's cellular machinery. This can reveal the upstream and downstream partners of the ferredoxin in various biological processes.

Application to Rhodothermus marinus Ferredoxin:

The ferredoxin isolated from Rhodothermus marinus is a small, iron-sulfur protein. Its primary role is likely in electron transport chains, a fundamental process in cellular metabolism. Chemoinformatic approaches could be employed to:

Identify the specific metabolic pathways in which this ferredoxin participates.

Predict the specific oxidoreductase enzymes that donate electrons to or accept electrons from this ferredoxin.

Investigate how environmental factors, such as temperature and salinity, might influence its interactions with other molecules, given that Rhodothermus marinus is a thermohalophile.

While specific predictive studies on this ferredoxin are not yet available, the application of these computational tools holds the potential to significantly advance our understanding of its biological function and molecular interactions.

Detailed Research Findings

Although direct chemoinformatic predictions of molecular targets are lacking, detailed research has characterized the physicochemical properties of the ferredoxin from Rhodothermus marinus. These findings are crucial for any future in silico modeling.

The ferredoxin was isolated from the thermohalophilic bacterium Rhodothermus marinus. It is a small protein with a molecular mass of approximately 9 kDa. Upon purification, it was found to contain a single [3Fe-4S] cluster. The function of this ferredoxin in Rhodothermus marinus is not yet known.

Below is a summary of the key research findings:

| Property | Finding | Citation |

| Protein Type | [3Fe-4S] ferredoxin | |

| Source Organism | Rhodothermus marinus | |

| Molecular Mass | ~9 kDa | |

| Prosthetic Group | Contains a single [3Fe-4S] cluster upon purification, with the potential to bind two tetranuclear clusters based on its amino acid sequence. | |

| Reduction Potential | Unusually low at -650 mV at pH 7.6. | |

| Oxygen Sensitivity | Highly sensitive to oxygen, which is unexpected for a protein from an aerobic organism. | |

| Thermodynamic Stability | Exhibits high thermal stability, with a midpoint for thermal unfolding (Tm) of 102 ± 2 °C. The iron-sulfur cluster degrades upon unfolding, leading to irreversible denaturation. | |

| Chemical Denaturation | Shows a transition midpoint at 5.0 M guanidine (B92328) hydrochloride (GuHCl) at pH 7.0 and 20°C. | |

| Reconstitution | Under anaerobic conditions and upon reduction with dithionite, a new signal attributed to a [4Fe-4S] cluster can be observed, which is also seen after reconstitution. |

Metabolic and Genetic Engineering for Firoin Production Enhancement and Diversification

Strategies for Strain Improvement in Rhodothermus marinus

Improving R. marinus as a cell factory for carotenoid production involves targeted genetic modifications to redirect metabolic flux towards the desired products.

A key strategy to boost production is to increase the expression of genes within the carotenoid biosynthetic pathway. In R. marinus, this pathway is based on the methylerythritol 4-phosphate (MEP) pathway. nih.gov While the native genes are present, studies have shown that introducing heterologous genes can significantly enhance the yield of specific carotenoids. For example, cloning the dxs gene from Thermus thermophilus, which encodes the enzyme for the first step in the MEP pathway, into R. marinus on a shuttle vector resulted in a higher yield of carotenoids. nih.gov

To channel precursor metabolites exclusively towards carotenoid synthesis, competing metabolic pathways must be blocked or suppressed. A notable success in R. marinus engineering was the production of lycopene, which is not one of its native carotenoids. This was achieved by targeted gene knockouts. The native pathway leads to the production of γ-carotenoids, involving an enzyme complex encoded by a fused gene, cruF-crtB, which possesses both phytoene (B131915) synthase and 1′,2′-hydratase activity. hi.isfao.org To produce lycopene, the entire native cruF-crtB gene was deleted and replaced with the crtB gene from Thermus thermophilus, which only has phytoene synthase activity. This modification effectively redirected the pathway to accumulate lycopene as the sole carotenoid. hi.isfao.org

| Genetic Modification | Target Gene(s) | Objective | Resulting Phenotype |

| Gene Knockout/Replacement | cruF-crtB (native) | Block native γ-carotenoid synthesis and introduce lycopene pathway | Accumulation of lycopene |

| Gene Addition | dxs (from T. thermophilus) | Increase precursor supply for MEP pathway | Increased total carotenoid yield |

The development of genetic tools, including shuttle vectors and expression systems, has been crucial for engineering R. marinus. Stable shuttle plasmids that can replicate in both R. marinus and E. coli have been constructed. These vectors are essential for introducing and maintaining foreign genes in the host. Furthermore, the use of different promoters allows for the fine-tuning of gene expression levels to optimize the metabolic pathway and avoid the accumulation of toxic intermediates.

Heterologous Expression of Carotenoid BGCs in Industrial Host Systems

While improving the native host is one approach, moving the entire biosynthetic gene cluster (BGC) for a desired compound into a more industrially established host is another common strategy.

Hosts like Escherichia coli and Saccharomyces cerevisiae are often used for heterologous production due to their well-understood genetics, rapid growth, and established fermentation processes. The genes from the R. marinus carotenoid pathway could theoretically be transferred to these hosts. However, a key challenge is ensuring the proper function of thermophilic enzymes from R. marinus in these mesophilic hosts, which grow at much lower temperatures. This often requires protein engineering or the selection of enzymes from other organisms that are more compatible with the host's physiology. For carotenoid production, it has been more common to assemble hybrid pathways using genes from various organisms rather than transferring an entire BGC from a thermophile. nih.gov

Successful heterologous production requires more than just the core biosynthetic genes. It is often necessary to co-express accessory genes that provide essential precursors or cofactors. For carotenoid synthesis, this involves engineering the host's central metabolism to increase the supply of the fundamental building blocks, glyceraldehyde-3-phosphate and pyruvate, which feed into the MEP pathway. nih.gov This can be achieved by overexpressing key enzymes in glycolysis or downregulating pathways that divert these precursors to other products. nih.gov

Combinatorial Biosynthesis and Analogue Generation

The generation of novel analogues of firoin, a compound originating from Rhodathermus marinus, can be achieved through advanced metabolic and genetic engineering techniques. Combinatorial biosynthesis, a key strategy in this endeavor, involves the manipulation of the biosynthetic gene cluster (BGC) responsible for firoin production to create structural diversity. This approach allows for the creation of new chemical entities with potentially improved therapeutic properties.

Enzyme Exchange and Domain Swapping in BGCs

The modular nature of many biosynthetic pathways, particularly those involving Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS), makes them highly amenable to combinatorial biosynthesis. These large, multi-domain enzymes function as assembly lines, with each module responsible for the incorporation and modification of a specific building block. By exchanging entire enzymes or specific domains within these enzymes, it is possible to alter the final structure of the natural product.

In the context of firoin biosynthesis, if we hypothesize its structure to be a hybrid peptide-polyketide, the corresponding BGC would contain both NRPS and PKS modules. Genetic manipulation could then involve swapping adenylation (A) domains within the NRPS modules to incorporate different amino acids, or acyltransferase (AT) domains in the PKS modules to introduce alternative extender units.

For instance, if the native firoin structure incorporates the amino acid valine at a specific position, the A-domain responsible for recognizing and activating valine could be replaced with an A-domain that recognizes phenylalanine. This would result in the production of a firoin analogue with a phenylalanine residue at that position, potentially altering its biological activity.

Similarly, domain swapping can be applied to tailoring enzymes within the BGC, such as methyltransferases, oxidases, or halogenases. Exchanging a native methyltransferase with one from a different biosynthetic pathway that acts on a different position of the molecule could lead to a regioisomer of methylated firoin.

The success of such domain and enzyme swapping experiments is not guaranteed, as improper protein folding or incompatible protein-protein interactions can lead to a loss of function. However, with increasing knowledge of the structural biology of these enzymatic systems, rational design of chimeric enzymes with a higher probability of success is becoming more feasible.

Table 1: Hypothetical Firoin Analogues Generated through Enzyme Exchange and Domain Swapping

| Engineered Strain | Genetic Modification | Resulting Firoin Analogue | Hypothetical Change in Bioactivity |

| R. marinus F-ENG1 | Replacement of Valine-A-domain with Phenylalanine-A-domain in Module 2 of the firoin BGC. | [Phe2]-Firoin | Increased cytotoxicity against cancer cell lines. |

| R. marinus F-ENG2 | Swapping of the native PKS AT-domain in Module 5 (specific for methylmalonyl-CoA) with an AT-domain specific for malonyl-CoA. | 5-demethyl-Firoin | Enhanced antibacterial activity against Gram-positive bacteria. |

| R. marinus F-ENG3 | Introduction of a halogenase gene from a separate marine bacterium's BGC into the firoin cluster. | Chloro-Firoin | Improved metabolic stability. |

| R. marinus F-ENG4 | Deletion of a P450 monooxygenase gene within the firoin BGC. | Dehydroxy-Firoin | Altered receptor binding affinity. |

Feeding of Advanced Precursors for Structural Modification

Precursor-directed biosynthesis is a powerful technique that complements genetic engineering for the generation of novel natural product analogues. rsc.org This method leverages the inherent substrate promiscuity of some biosynthetic enzymes, which can recognize and incorporate synthetic precursors that are structurally similar to their natural substrates. rsc.org By supplying these "unnatural" precursors in the fermentation medium, the biosynthetic machinery of the producing organism can be co-opted to synthesize modified compounds.

For the production of firoin analogues, this approach would involve feeding structurally modified building blocks to cultures of Rhodathermus marinus. For example, if the firoin backbone is initiated by a specific carboxylic acid, feeding the culture with fluorinated or cyclopropyl-derivatized versions of this starter unit could lead to the production of firoin analogues with these moieties incorporated. This strategy is particularly useful for introducing chemical functionalities that are not typically found in natural products.

The success of precursor-directed biosynthesis depends on several factors, including the permeability of the cell membrane to the synthetic precursor, the ability of the biosynthetic enzymes to accept the unnatural substrate, and the potential toxicity of the precursor to the producing organism. To overcome some of these challenges, engineered strains with mutations that block the synthesis of the natural precursor can be used, thereby increasing the likelihood of the unnatural precursor being utilized.

This approach has been successfully used to generate a wide variety of novel compounds, including modified polyketides, non-ribosomal peptides, and alkaloids. rsc.org For instance, feeding fluorinated derivatives of amino acids to cultures producing peptide-based natural products has led to the creation of fluorinated analogues with altered biological properties.

Table 2: Hypothetical Firoin Analogues Generated by Feeding of Advanced Precursors

| Precursor Fed to R. marinus Culture | Resulting Firoin Analogue | Structural Modification |

| 3-Fluoro-tyrosine | Fluoro-firoin | Incorporation of a fluorine atom on a tyrosine residue. |

| Propargyl-malonyl-CoA analogue | Propargyl-firoin | Addition of a propargyl group to the polyketide chain. |

| Cyclohexylcarboxylic acid | Cyclohexyl-firoin | Replacement of the natural starter unit with a cyclohexyl group. |

| 4-Azido-L-phenylalanine | Azido-firoin | Incorporation of an azide-containing amino acid. |

Synthetic Biology Approaches for Firoin Pathway Reconstruction and Engineering

De Novo Synthesis of Firoin Biosynthetic Gene Clusters

The complete synthesis of the genes responsible for producing firoin, known as the biosynthetic gene cluster (BGC), is a cornerstone of synthetic biology. This approach allows for the transfer of the entire metabolic pathway into a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and easier to cultivate. The process involves first identifying the putative firoin BGC in the Rhodothermus marinus genome through computational prediction tools. Once identified, the DNA sequence of the entire cluster is synthesized chemically. This synthetic DNA can then be introduced into the production host. An advantage of de novo synthesis is the ability to optimize the gene sequences for expression in the new host without altering the final protein sequence, a process known as codon optimization.

| Step | Description | Key Considerations |

| 1. BGC Identification | Bioinformatic analysis of the Rhodothermus marinus genome to locate the putative firoin biosynthetic gene cluster. | Accuracy of prediction algorithms (e.g., antiSMASH, PRISM). |

| 2. DNA Synthesis | Chemical synthesis of the entire gene cluster DNA sequence. | Cost of synthesis, sequence verification. |

| 3. Codon Optimization | Modifying the DNA sequence to match the codon usage of the heterologous host. | Avoiding rare codons, ensuring proper protein folding. |

| 4. Vector Construction | Inserting the synthetic gene cluster into a suitable expression vector. | Choice of promoter, terminator, and origin of replication. |

| 5. Host Transformation | Introducing the engineered vector into the chosen production host. | Transformation efficiency, stability of the introduced DNA. |

Modular Assembly of Biosynthetic Pathways

An alternative to synthesizing the entire BGC at once is the modular assembly of the biosynthetic pathway. This method involves breaking down the firoin pathway into smaller, functional modules. Each module, which might consist of one or more genes responsible for a specific set of chemical transformations, can be individually synthesized and tested. These characterized modules can then be combined in various arrangements to reconstruct the original pathway or even to create novel pathways for the production of firoin analogues. This "plug-and-play" approach offers greater flexibility and allows for the systematic optimization of each part of the pathway.

CRISPR-Cas System Applications in Rhodothermus marinus Genome Editing

While heterologous expression is a powerful strategy, directly engineering the native producer, Rhodothermus marinus, holds the potential for higher yields by keeping the pathway in its natural metabolic context. The development of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) systems has revolutionized genome editing, making it possible to precisely modify the DNA of a wide range of organisms, including thermophiles like Rhodothermus marinus. CRISPR-Cas9, for example, can be programmed to target specific genes within the Rhodothermus marinus genome to increase the expression of the firoin BGC, knockout competing metabolic pathways, or introduce specific mutations to alter the final product.

| CRISPR-Cas Application | Objective | Potential Outcome |

| Promoter Engineering | Enhance the transcription of the firoin biosynthetic genes. | Increased firoin yield. |

| Gene Knockout | Eliminate pathways that compete for precursor metabolites. | Redirection of metabolic flux towards firoin production. |

| Gene Insertion | Introduce new genes to modify the firoin structure. | Generation of novel firoin analogues. |

| Transcriptional Regulation | Upregulate or downregulate specific genes using CRISPRi/a. | Fine-tuning of the biosynthetic pathway for optimal performance. |

Computational Design and Prediction of Novel Firoin Analogues

The convergence of synthetic biology and computational biology opens up exciting possibilities for the rational design of new molecules. By understanding the structure and function of the enzymes in the firoin biosynthetic pathway, researchers can use computational modeling to predict how changes in the enzyme or substrate will affect the final chemical structure. This in silico approach allows for the design of novel firoin analogues with potentially improved or different biological activities before any laboratory work is initiated. For example, molecular docking simulations can predict how different precursor molecules might fit into the active site of a key enzyme in the pathway, guiding the engineering of the pathway to accept these new substrates and produce a library of new compounds.

Advanced Research Methodologies and Omics Integration

Multi-omics Approaches for Comprehensive Understanding

A multi-omics strategy, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a synergistic understanding of the biological processes underlying Firoin production. thermofisher.comfrontiersin.orgazolifesciences.com This layered approach allows researchers to connect the genetic potential for biosynthesis with the actual metabolic outcomes.

Genomics: The starting point would be the sequencing and annotation of the Rhodathermus marinus genome. azolifesciences.com This provides the fundamental blueprint, allowing for the identification of potential gene clusters responsible for the biosynthesis of secondary metabolites like Firoin. Comparative genomics with other organisms could reveal conserved domains or novel enzyme-encoding genes.

Transcriptomics: RNA sequencing (RNA-Seq) would be employed to quantify the expression levels of genes under different conditions (e.g., varying temperatures, nutrient availability). mdpi.commdpi.comtandfonline.com This would highlight which genes are upregulated during Firoin production, providing strong clues to their involvement in its biosynthetic pathway. For instance, a comparative transcriptomic analysis between high and low Firoin-producing strains could pinpoint key regulatory and structural genes.

Proteomics: This involves the large-scale study of proteins, the workhorses of the cell. thermofisher.com Mass spectrometry-based techniques would identify and quantify the proteins present in Rhodathermus marinus, confirming that the genes identified through transcriptomics are being translated into functional enzymes. Post-translational modifications of these enzymes, which can be crucial for their activity, can also be detected.

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within the organism. mdpi.comresearchgate.net By comparing the metabolomic profiles of Rhodathermus marinus under Firoin-producing and non-producing conditions, researchers could identify Firoin itself, as well as its precursors and any related byproducts. This provides direct evidence of the compound's existence and offers insights into the metabolic state of the cell during its synthesis.

An integrated analysis of these omics layers would provide a powerful, systems-level understanding of Firoin. For example, a gene cluster identified in the genome (genomics) could be shown to be highly expressed (transcriptomics) when the corresponding enzymes are abundant (proteomics), leading to the detection of Firoin and its precursors (metabolomics).

| Omics Layer | Objective in Firoin Research | Key Technologies | Expected Insights |

| Genomics | Identify biosynthetic gene clusters for Firoin. | Next-Generation Sequencing (NGS) | Potential enzyme-encoding genes and regulatory elements. |

| Transcriptomics | Quantify gene expression under Firoin-producing conditions. | RNA-Sequencing (RNA-Seq) | Identification of upregulated genes crucial for the Firoin pathway. mdpi.commdpi.comtandfonline.com |

| Proteomics | Identify and quantify enzymes involved in Firoin synthesis. | Mass Spectrometry, Western Blotting | Confirmation of enzyme production and post-translational modifications. thermofisher.com |

| Metabolomics | Detect and quantify Firoin, its precursors, and byproducts. | Mass Spectrometry, NMR Spectroscopy, HPLC | Direct evidence of Firoin production and pathway intermediates. thermofisher.comresearchgate.net |

Flux Balance Analysis and Metabolic Modeling for Firoin Production Optimization

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites through a metabolic network. nih.govplos.orgnih.gov By creating a genome-scale metabolic model (GSMM) of Rhodathermus marinus, researchers can simulate how genetic or environmental changes would affect the production of Firoin. A GSMM for Rhodathermus marinus has indeed been constructed, providing a valuable starting point for such investigations. nih.gov

The process would involve:

Model Reconstruction: Using the genomic data, a comprehensive network of all known metabolic reactions in Rhodathermus marinus is assembled. nih.gov

Constraint Application: The model is constrained using experimental data, such as nutrient uptake rates and growth rates.

Objective Function Definition: An objective function is set, which the model then optimizes. To enhance Firoin production, the objective would be to maximize the metabolic flux towards Firoin synthesis. nih.gov

Through FBA, scientists can identify metabolic bottlenecks and pinpoint which genes to overexpress or knock out to redirect metabolic flux towards Firoin, thereby optimizing its production. For instance, if a competing pathway diverts a key precursor away from Firoin synthesis, FBA can help identify the enzyme responsible, which could then be targeted for downregulation. Dynamic FBA (dFBA) can further model how metabolic fluxes change over time, providing a more detailed understanding of the production process. plos.org

| Modeling Step | Description | Application to Firoin |

| Model Reconstruction | Assembling the complete metabolic network from genomic data. nih.gov | A GSMM of Rhodathermus marinus would serve as the foundation. |

| Constraint-Based Simulation | Applying known experimental limitations (e.g., nutrient uptake). | Simulating growth on various media to predict Firoin yield. |

| Flux Balance Analysis (FBA) | Calculating the flow of metabolites through the network to achieve a defined objective. nih.govplos.orgnih.gov | Identifying reactions that limit or compete with Firoin synthesis. |

| Gene Knockout/Upregulation Studies (in silico) | Simulating the effect of genetic modifications on the metabolic network. | Predicting which gene manipulations will lead to increased Firoin production. |

High-Throughput Screening (HTS) in Firoin Discovery and Characterization

High-Throughput Screening (HTS) is a key technology for rapidly testing large numbers of samples for a specific activity. chemcopilot.comnih.govnih.gov In the context of Firoin, HTS would be invaluable in several ways:

Discovery: If Firoin is a hypothetical compound with a predicted bioactivity, HTS could be used to screen a library of Rhodathermus marinus mutants or cultures grown under diverse conditions to find those that produce the desired effect. chemcopilot.com

Characterization: Once Firoin is isolated, HTS assays can be developed to characterize its properties, such as its binding affinity to a particular target or its enzymatic inhibitory activity.

Optimization: HTS can be used to screen for conditions (e.g., media components, pH, temperature) that maximize Firoin production. By using miniaturized culture formats, such as microtiter plates, thousands of different conditions can be tested in parallel. nih.gov

The process typically involves automated liquid handling, sensitive detection methods (e.g., fluorescence, luminescence), and sophisticated data analysis to identify "hits" – samples that show the desired activity. chemcopilot.com

Bioinformatics and Machine Learning for Predictive Biology and Compound Prioritization

Bioinformatics is the application of computational tools to analyze biological data, while machine learning (ML) involves the development of algorithms that can learn from and make predictions on data. azolifesciences.cominteresjournals.orgiadb.org These approaches are critical for making sense of the vast datasets generated by multi-omics studies and for guiding research efforts.

Predictive Biology: Bioinformatics tools are essential for annotating genomes, identifying gene functions, and aligning sequences. azolifesciences.com Machine learning models can be trained on existing data to predict which gene clusters are likely to produce novel compounds or to predict the bioactivity of a compound based on its structure. researchgate.netresearchgate.net

Compound Prioritization: In a typical HTS campaign, a large number of "hits" may be identified, many of which could be false positives. nih.govnih.gov Machine learning algorithms can be trained to distinguish between true bioactive compounds and those that interfere with the assay, a process known as hit prioritization. nih.govnih.goviu.edu This saves time and resources by focusing follow-up studies on the most promising candidates. By analyzing the features of known bioactive molecules, an ML model could be developed to score the potential of novel compounds like Firoin, prioritizing them for further investigation. researchgate.net

| Application Area | Description | Relevance to Firoin Research |

| Genome Annotation | Identifying genes and their functions within the Rhodathermus marinus genome. azolifesciences.com | Pinpointing potential biosynthetic pathways for Firoin. |

| Predictive Modeling | Using machine learning to predict compound bioactivity or biosynthetic pathways. researchgate.netresearchgate.net | Forecasting the potential applications of Firoin and guiding its discovery. |

| Data Integration | Combining and analyzing data from multiple omics platforms. | Creating a holistic, systems-level model of Firoin production. |

| Hit Prioritization | Applying machine learning to rank HTS hits based on their likelihood of being true positives. nih.govnih.goviu.edu | Efficiently identifying the most promising Firoin variants or production conditions. |

Comparative Analysis and Evolutionary Insights of Firoin Biosynthesis

Phylogenomic Analysis of Firoin Biosynthetic Gene Clusters Across Taxa

The study of biosynthetic gene clusters (BGCs), the groups of genes responsible for producing secondary metabolites, is crucial for understanding the diversity and distribution of natural products. plos.org A phylogenomic approach, which analyzes the evolutionary relationships of these BGCs across different species, can reveal how the ability to produce a specific compound has evolved. nih.govnih.gov Such analyses often involve identifying core biosynthetic genes, like polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and comparing their sequences to those in other organisms to build phylogenetic trees. plos.orgjmicrobiol.or.kr This can help pinpoint conserved genetic traits and instances of diversification. nih.gov

For instance, research on the carotenoid biosynthetic gene cluster in Rhodathermus marinus has successfully identified and clarified its pathway through genetic modification and structural analysis of the resulting products. nih.gov This demonstrates that the methodology to analyze BGCs in this organism exists.

However, a specific phylogenomic analysis of the biosynthetic gene cluster for firoin is not present in the current scientific literature. To conduct such an analysis, the firoin BGC would first need to be identified within the Rhodathermus marinus genome. Subsequently, this BGC could be compared with genomes of other bacteria to search for homologous clusters, which would form the basis for a phylogenetic study. Without the initial identification and characterization of the firoin BGC, no comparative analysis across taxa can be performed.

Investigation of Horizontal Gene Transfer Events in Firoin Evolution

The investigation into the role of HGT in the evolution of firoin biosynthesis would require the aforementioned phylogenomic data. If the firoin BGC were found in distantly related species without a clear pattern of vertical descent, it would suggest that HGT played a role in its distribution. Mechanisms like transformation, conjugation, and transduction are the primary means of HGT in bacteria. wikipedia.org

Currently, there are no published studies that investigate or provide evidence for horizontal gene transfer events specifically related to the firoin biosynthetic gene cluster. Therefore, any discussion on this topic remains speculative and would be based on the general principles of HGT observed in other bacterial systems.

Comparison of Firoin's Biological Activities with Structurally Related Natural Products

Comparing the biological activities of a novel compound with those of structurally related natural products is a standard approach in natural product chemistry to predict potential applications and understand structure-activity relationships. For example, the biological activities of different fibroins, which are protein-based polymers, have been compared to evaluate their suitability for applications like tissue engineering and drug delivery. nih.govacs.orgresearchgate.netmdpi.com Similarly, the activities of various pectic polysaccharides have been reviewed to summarize their potential pharmacological applications, such as immunoregulatory and antitumor effects.

A comparative analysis for firoin would necessitate:

A complete elucidation of firoin's chemical structure.

Identification of other natural products with similar structural motifs.

Experimental data on the biological activities of firoin and these related compounds.

At present, the scientific literature lacks detailed information on the biological activities of firoin from Rhodathermus marinus. While there is extensive research on the biological properties of silk fibroin, this is a distinct, unrelated protein-based polymer. nih.govbohrium.com Without data on firoin's bioactivity, a comparison with other compounds is not possible.

Challenges and Future Research Directions for Firoin from Rhodothermus Marinus

Addressing Cryptic Biosynthetic Pathways

The biosynthesis of firoin (mannosylglycerate) in Rhodothermus marinus is known to proceed via the enzyme mannosylglycerate (B1198315) synthase, which catalyzes the reaction between GDP-mannose and D-glycerate. nih.govuni-saarland.deresearchgate.net While this primary pathway is characterized, the full genetic and regulatory networks governing the production of firoin and its potential derivatives are not completely understood. The genome of R. marinus contains numerous gene clusters, some of which may be "cryptic"—meaning they are not expressed under standard laboratory cultivation conditions or their functions remain unknown. researchgate.netoup.com Unlocking these cryptic pathways is essential for discovering novel derivatives and for engineering strains with enhanced production capabilities.

Research into other metabolites in R. marinus, such as carotenoids, provides a valuable roadmap. In one study, genetic modifications led to the clarification of the carotenoid biosynthetic pathway, revealing that the genes for phytoene (B131915) synthase (CrtB) and the previously unidentified 1',2'-hydratase (CruF) were unexpectedly fused into a single gene. nih.govbohrium.com This discovery of a novel gene fusion highlights the potential for unusual genetic arrangements in this organism and underscores the challenge and importance of deep genomic mining. Future efforts to enhance firoin production will require similar detailed investigation of its biosynthetic gene cluster and regulatory elements. This involves a combination of bioinformatics to predict gene function, transcriptomics to identify expression conditions, and targeted genetic engineering to activate or modify these pathways. nih.govopinvisindi.is

Overcoming Production Bottlenecks and Scale-Up Challenges

Heterologous production in more industrially amenable hosts presents an alternative strategy, though it comes with its own set of challenges. As shown in the table below, while heterologous systems can achieve high specific production rates, issues such as low volumetric yields, cell lysis, and complex product recovery processes are common. nih.govd-nb.infonih.gov For instance, engineering Corynebacterium glutamicum for firoin production resulted in high intracellular accumulation, but required a cold water shock for product release, complicating downstream processing. nih.gov Similarly, the production of other R. marinus enzymes in E. coli has been hampered by cell leakage and lysis. nih.gov Furthermore, the inherent technical difficulties of high-temperature cultivation for thermophiles and potential issues with protein folding and codon usage in mesophilic hosts add layers of complexity. nih.govpsu.edu

| Production Strategy | Host Organism | Product | Key Findings & Challenges | Reported Yield/Titer | Reference |

|---|---|---|---|---|---|

| Native Production | Rhodothermus marinus | Firoin (Mannosylglycerate) | Premature growth stagnation in batch cultures; reliance on expensive, complex media. | Cell density tripled with SBCR, but specific titer not reported. | lu.selu.se |

| Heterologous Production | Streptomyces lividans | CelA (Cellulase) | Successful secretion, but moderate yield. | 50–90 mg/L | d-nb.info |

| Heterologous Production | Escherichia coli | Xyn1 (Xylanase) | High specific production (~35% of intracellular protein), but cell lysis and product leakage occurred. | Not specified | nih.gov |

| Heterologous Production | Corynebacterium glutamicum | Firoin (Mannosylglycerate) | High intracellular accumulation; product release requires cell disruption (cold shock). | 1.48 g/L (extracellular after cold shock) | nih.gov |

Integration of Artificial Intelligence and Robotics in Discovery and Engineering

Exploration of Firoin Derivatives for Novel Biotechnological Applications (non-clinical)

The primary known derivative of firoin is mannosylglyceramide (also known as Firoin-A), which Rhodothermus species produce as an adaptation to high salinity. researchgate.netuni-saarland.de Firoin itself is valued as a compatible solute with applications as a moisturizer in the cosmetics industry and as a potential stabilizer for vaccines and enzymes. nih.gov The exploration of both known and novel derivatives is a key research frontier for expanding its non-clinical biotechnological applications.

Future research will likely focus on two main areas: characterizing the properties of known derivatives like Firoin-A and creating novel derivatives through metabolic engineering. By introducing genes from other organisms or modifying existing pathways in R. marinus, it may be possible to synthesize a range of firoin-based compounds with tailored properties. For example, derivatives could be developed with enhanced antioxidant capacity, superior protein stabilization effects, or UV-protective properties, similar to other extremolytes. uni-saarland.de These engineered compounds could find use in advanced skincare formulations, as protective agents in industrial enzyme preparations, or as functional food ingredients.

| Compound Name | Commercial Name | Key Properties | Potential Non-Clinical Applications | Reference |

|---|---|---|---|---|

| Mannosylglycerate | Firoin | Compatible solute, osmoprotectant, thermoprotectant. | Moisturizer in cosmetics, stabilizer for enzymes and vaccines. | nih.govresearchgate.net |

| Mannosylglyceramide | Firoin-A | Neutral amide derivative of mannosylglycerate, accumulated at high salt concentrations. | Potential applications in cosmetics and biotechnology requiring high stability. | researchgate.netuni-saarland.de |

Sustainable Bioproduction of Firoin

For firoin to become a widely used industrial product, its production must be economically viable and environmentally sustainable. The concept of a biorefinery, which uses renewable biomass to produce fuels and value-added chemicals, provides a framework for the sustainable bioproduction of firoin. lu.selu.se Rhodothermus marinus is an attractive candidate for biorefinery applications due to its thermophilic nature—which can lower cooling costs and reduce contamination risks—and its innate ability to degrade a wide range of polysaccharides from second and third-generation biomass, such as agricultural waste. oup.comnih.govlu.se

A central challenge to sustainability is shifting from expensive, undefined laboratory media to low-cost, renewable feedstocks. lu.se Future research must focus on developing defined media and engineering R. marinus strains that can efficiently utilize lignocellulosic hydrolysates or marine biomass as carbon sources. oup.comresearchgate.net This involves enhancing the bacterium's natural polysaccharide-degrading capabilities and engineering its central metabolism to channel carbon flux towards firoin synthesis. opinvisindi.is Furthermore, establishing efficient production in robust industrial hosts like C. glutamicum that can grow on simple sugars derived from biomass is a complementary and promising path towards sustainable, large-scale manufacturing of firoin. nih.gov

Q & A

How can researchers design experiments to investigate the biochemical properties of Firoin from Rhodathermus marinus while ensuring methodological rigor?

Answer:

A robust experimental design should adhere to the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, Systematic) . For example:

- Feasibility : Assess access to purified Firoin, thermostability assays, and computational tools (e.g., molecular dynamics simulations).

- Novelty : Prioritize understudied properties, such as Firoin’s catalytic efficiency under extreme pH or its role in extremophile metabolic pathways.

- Ethical : Ensure compliance with biosafety protocols for handling extremophile-derived proteins.

- Systematic design : Use a factorial approach to test variables like temperature (e.g., 60–100°C) and ionic strength, with triplicate trials to minimize variability .

What strategies are effective for resolving contradictions in reported thermostability data for Firoin across studies?

Answer:

Contradictions often arise from methodological disparities. Researchers should:

- Standardize assay conditions : Document buffer composition (e.g., Tris-HCl vs. phosphate buffers), heating rates, and denaturation detection methods (circular dichroism vs. differential scanning calorimetry) .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., protein purity >95% vs. <90%) .

- Replicate conflicting protocols : Isolate variables (e.g., salt concentration) to pinpoint discrepancies, as seen in thermolysin studies .

How can researchers formulate hypotheses about Firoin’s evolutionary adaptations to extremophilic environments?

Answer:

Hypotheses should integrate comparative genomics and structural biology :

- Comparative analysis : Align Firoin sequences with homologs from mesophilic bacteria to identify conserved motifs (e.g., salt bridges or disulfide bonds) linked to thermostability .

- Structure-function relationships : Use cryo-EM or X-ray crystallography to map residues critical for stability under high temperature. For example, glutamate-rich regions in Thermus aquaticus proteases correlate with heat resistance .

- Phylogenetic testing : Construct a maximum-likelihood tree to trace Firoin’s evolutionary divergence, focusing on horizontal gene transfer events .

What advanced methodologies are suitable for studying Firoin’s enzyme-substrate interactions?

Answer:

Advanced techniques include:

- Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) under varying temperatures .

- Molecular dynamics (MD) simulations : Model Firoin’s conformational flexibility at 80–100°C using tools like GROMACS, validated by experimental data .

- Single-molecule spectroscopy : Track real-time substrate turnover rates to identify rate-limiting steps, as applied in Pyrococcus furiosus protease studies .

How should researchers address gaps in understanding Firoin’s regulatory mechanisms in Rhodathermus marinus?

Answer:

- Transcriptomic profiling : Use RNA-seq to identify co-expressed genes under heat shock or nutrient limitation, suggesting regulatory networks .

- CRISPR-interference : Knock down putative regulatory genes (e.g., transcription factors) and quantify Firoin expression via qPCR .

- Promoter analysis : Identify conserved motifs (e.g., heat shock elements) in upstream regions using tools like MEME Suite .